![molecular formula C31H21Cl2FN4O4S B11789253 (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida es un complejo compuesto orgánico que presenta múltiples grupos funcionales, incluyendo benzo[d]tiazol, diclorofenil y porciones fluorobencilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del derivado benzo[d]tiazol, seguido de la introducción de los grupos diclorofenil y fluorobencilo. El paso final implica la formación del anillo oxirano y el enlace dicarboxamida en condiciones controladas. Se utilizan reactivos y catalizadores específicos en cada paso para garantizar la estereoquímica y la pureza deseadas del producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar la calidad constante y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales como grupos alquilo o arilo .
Aplicaciones Científicas De Investigación
(2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en diversas vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica o características electrónicas únicas
Mecanismo De Acción
El mecanismo de acción de (2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Esto puede conducir a efectos posteriores en los procesos celulares, como la transducción de señales, la expresión génica o las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados del benzo[d]tiazol: Conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Compuestos diclorofenil: A menudo utilizados en productos farmacéuticos y agroquímicos por sus potentes efectos biológicos.
Derivados del fluorobencilo: Comúnmente encontrados en la química medicinal debido a su capacidad para mejorar las propiedades farmacocinéticas de los fármacos
Singularidad
Lo que distingue a (2S,3S)-N2-(4-(Benzo[d]tiazol-2-ilcarbamoil)fenil)-N3-(3,4-diclorofenil)-N2-(4-fluorobencil)oxirano-2,3-dicarboxamida es su combinación única de grupos funcionales, que confieren un conjunto distinto de propiedades químicas y biológicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos .
Propiedades
Fórmula molecular |
C31H21Cl2FN4O4S |
|---|---|
Peso molecular |
635.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)/t26-,27-/m0/s1 |
Clave InChI |
YPJRQIDNSLCMCA-SVBPBHIXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)[C@@H]5[C@H](O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

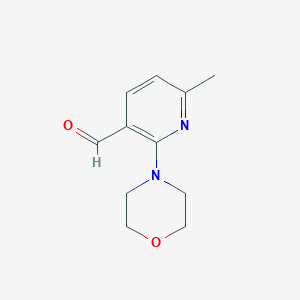

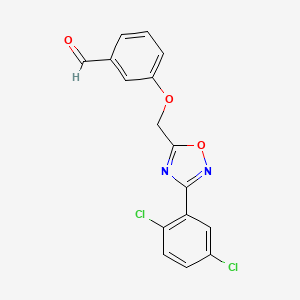
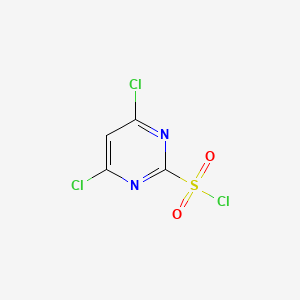



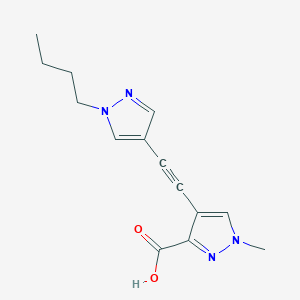
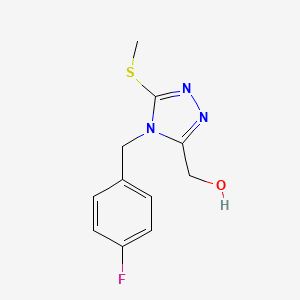
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
